molecular formula C22H26ClN3O2 B243490 N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide

Cat. No. B243490
M. Wt: 399.9 g/mol
InChI Key: MTXFXTPOIIMJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in regulating cell growth, differentiation, and apoptosis. CEP-1347 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation.

Mechanism of Action

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide inhibits the JNK signaling pathway by binding to the ATP-binding site of JNK. This prevents the phosphorylation of downstream targets, which leads to the inhibition of cell death and promotion of cell survival. The inhibition of JNK signaling has been shown to have a neuroprotective effect in various models of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation. N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide has several advantages for lab experiments. It is a well-characterized small molecule inhibitor of the JNK signaling pathway, which makes it a valuable tool for studying the role of JNK in various biological processes. However, the complex synthesis method and the limited availability of the compound may pose some limitations for its use in lab experiments.

Future Directions

There are several future directions for the study of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide. One area of research is the potential therapeutic applications of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide in neurodegenerative diseases. Further studies are needed to investigate the efficacy of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide in animal models of neurodegenerative diseases and to determine the optimal dosage and administration route. Another area of research is the development of more potent and selective JNK inhibitors based on the structure of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide. Such inhibitors may have improved therapeutic efficacy and reduced side effects compared to N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide. Finally, the role of JNK in other biological processes, such as cancer and inflammation, warrants further investigation, and N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide may serve as a valuable tool for such studies.

Synthesis Methods

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide can be synthesized by a multi-step process, starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled to form the final product. The process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been investigated for its neuroprotective effects in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide has been shown to inhibit JNK-mediated cell death and promote neuronal survival in animal models of Parkinson's disease. It has also been studied for its anti-inflammatory and anti-cancer properties.

properties

Molecular Formula

C22H26ClN3O2

Molecular Weight

399.9 g/mol

IUPAC Name

N-[3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C22H26ClN3O2/c1-15(2)22(28)26-13-11-25(12-14-26)20-18(23)5-4-6-19(20)24-21(27)17-9-7-16(3)8-10-17/h4-10,15H,11-14H2,1-3H3,(H,24,27)

InChI Key

MTXFXTPOIIMJDA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C(C)C

Origin of Product

United States

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